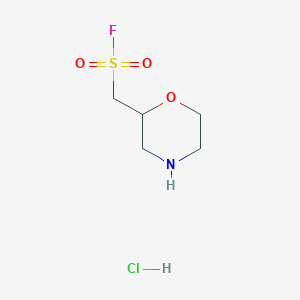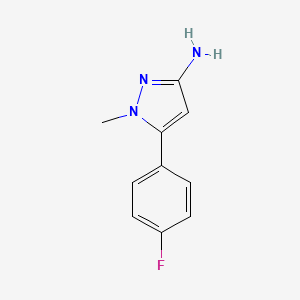
(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H11ClFNO3S It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methanesulfonyl fluoride group
Mechanism of Action
Target of Action
The primary target of (Morpholin-2-yl)methanesulfonyl fluoride hydrochloride, also known as Methanesulfonyl fluoride (MSF), is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
MSF acts as a potent inhibitor of AChE . It is an oxydiaphoric inhibitor (acid-transferring inhibitor) of the enzyme acetylcholinesterase . This interaction with AChE leads to the inhibition of the enzyme, thereby affecting the regulation of acetylcholine.
Pharmacokinetics
It’s known that msf is a clear, colorless to yellowish hygroscopic liquid . It has a vapor pressure of 19.2 mmHg, slightly more volatile than water which has a vapor pressure of 18.8 mmHg at 21 °C . These properties may influence its bioavailability and distribution in the body.
Result of Action
The inhibition of AChE by MSF can lead to an increase in the concentration of acetylcholine in the nervous system. This can affect nerve signal transmission, potentially leading to various neurological effects. Msf produced no subtle biological effects from direct action of msf independent of its ability to inhibit cholinesterase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MSF. For instance, its volatility can affect its distribution and concentration in the body. Additionally, MSF is corrosive and highly toxic, and can cause severe skin burns and serious eye damage if contact is made . It’s also worth noting that MSF undergoes decomposition on heating to liberate additional toxic fumes of fluorides and sulfur oxides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Morpholin-2-yl)methanesulfonyl fluoride hydrochloride typically involves the reaction of morpholine with methanesulfonyl fluoride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Morpholine} + \text{Methanesulfonyl Fluoride} \rightarrow \text{(Morpholin-2-yl)methanesulfonyl Fluoride} ]
The product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. The use of advanced equipment and automation helps in maintaining the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl fluoride group is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of morpholine and methanesulfonic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: The reaction is carried out in aqueous solutions, often under acidic or basic conditions to facilitate the hydrolysis process.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of a sulfonamide derivative.
Hydrolysis: The major products are morpholine and methanesulfonic acid.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: A simpler compound with similar reactivity but lacking the morpholine moiety.
Morpholine: A parent compound that lacks the methanesulfonyl fluoride group.
Sulfonamide Derivatives: Compounds with similar sulfonamide functionality but different substituents.
Uniqueness
(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride is unique due to the presence of both the morpholine and methanesulfonyl fluoride groups, which confer specific reactivity and biological activity. This combination makes it a valuable tool in various research and industrial applications, distinguishing it from other related compounds.
Properties
IUPAC Name |
morpholin-2-ylmethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINBFGBFUZJFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CS(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2925680.png)
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925683.png)
![1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2925686.png)
![2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2925688.png)

![1-methyl-8-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2925692.png)


![N-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2925696.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2925697.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2925698.png)
![2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2925700.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2925701.png)

